molecular formula C13H19ClN2O B5088510 2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethan-1-ol CAS No. 415714-09-9

2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethan-1-ol

Cat. No.: B5088510
CAS No.: 415714-09-9
M. Wt: 254.75 g/mol
InChI Key: RGWXJPZWLWCKRR-UHFFFAOYSA-N
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Description

2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethan-1-ol is a synthetic organic compound featuring a piperazine core substituted with a 3-chlorobenzyl group at the nitrogen atom and a hydroxyethyl functional group. This specific molecular architecture, which incorporates both aromatic chlorination and alcohol termination, is designed to yield compounds with significant potential for central nervous system (CNS) research and antimicrobial studies . Piperazine derivatives are a prominent class in medicinal chemistry, known to interact with various biological targets, including neurotransmitter receptors and enzymes . The chlorobenzyl moiety may enhance binding affinity to specific receptor subtypes, while the ethanol group improves aqueous solubility, making it a valuable intermediate for structure-activity relationship (SAR) studies . Researchers utilize this compound primarily as a key building block in the synthesis and development of novel pharmacologically active agents. Its applications extend to serving as a reference standard in analytical chemistry, aiding in the identification and quantification of related substances. Available only for research purposes, this compound must be handled by qualified personnel in controlled laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and conduct all necessary risk assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c14-13-3-1-2-12(10-13)11-16-6-4-15(5-7-16)8-9-17/h1-3,10,17H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWXJPZWLWCKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248480
Record name 4-[(3-Chlorophenyl)methyl]-1-piperazineethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415714-09-9
Record name 4-[(3-Chlorophenyl)methyl]-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415714-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Chlorophenyl)methyl]-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for 2 4 3 Chlorobenzyl Piperazin 1 Yl Ethan 1 Ol

Established Synthetic Routes to the Core Chemical Structure

The synthesis of the 2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethan-1-ol core structure is typically achieved through well-established nucleophilic substitution reactions. A common and efficient approach involves the N-alkylation of a piperazine (B1678402) derivative with a suitable benzyl (B1604629) halide, followed by the introduction of the hydroxyethyl (B10761427) group, or vice versa.

Precursor Synthesis and Functionalization Techniques

The primary precursors for the synthesis of the target molecule are typically 1-(3-chlorobenzyl)piperazine (B1349040) and a two-carbon unit containing a hydroxyl group, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide.

The synthesis of the key intermediate, 1-(3-chlorobenzyl)piperazine, can be accomplished by the direct reaction of piperazine with 1-chloro-3-(chloromethyl)benzene. To favor mono-substitution and minimize the formation of the disubstituted by-product, a large excess of piperazine is often employed. The reaction is a standard nucleophilic substitution where one of the secondary amine nitrogens of the piperazine ring attacks the benzylic carbon of 1-chloro-3-(chloromethyl)benzene.

Alternatively, an alternative route involves first reacting piperazine with 2-chloroethanol to form 2-(piperazin-1-yl)ethan-1-ol. This intermediate is then subsequently reacted with 1-chloro-3-(chloromethyl)benzene to yield the final product. This stepwise approach can offer better control over the substitution pattern on the piperazine ring. A similar strategy is documented for the synthesis of 2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl]-ethanol, where 1-[(4-chlorophenyl)phenylmethyl]-piperazine is reacted with 2-chloroethanol. google.com

Optimization of Key Reaction Steps and Catalytic Systems

Optimizing reaction conditions is crucial for maximizing yield, minimizing by-products, and ensuring the cost-effectiveness of the synthesis. biosynce.com Key parameters for the N-alkylation of piperazine include the choice of solvent, base, temperature, and reaction time. researchgate.netresearchgate.net

A variety of solvents can be used, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) often being effective. researchgate.net The choice of base is critical for deprotonating the piperazine nitrogen, thereby increasing its nucleophilicity. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (B128534) (Et₃N). beilstein-journals.org The reaction temperature is typically maintained between room temperature and reflux, depending on the reactivity of the specific substrates. mdpi.com For instance, in the synthesis of related N,N'-substituted piperazines, reactions were stirred at 60 °C for several days to ensure completion. beilstein-journals.org

The following table illustrates a hypothetical optimization study for the alkylation of 2-(piperazin-1-yl)ethan-1-ol with 3-chlorobenzyl chloride, based on common practices in the field.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1AcetonitrileK₂CO₃Reflux1275
2DMFK₂CO₃801282
3TolueneEt₃NReflux2468
4THFK₂CO₃Reflux2471
5DMFK₂CO₃602485
6DMFCs₂CO₃601288

This is a representative table based on general synthetic principles and not from a specific cited study for this exact compound.

Methodologies for Isolation and Purification at Research Scale

At the research scale, isolation and purification of this compound from the reaction mixture typically involve a series of standard laboratory procedures.

Following the completion of the reaction, as monitored by techniques like Thin Layer Chromatography (TLC), the reaction mixture is worked up. mdpi.com This often begins with cooling the mixture and filtering off any solid by-products or excess reagents. The filtrate is then typically concentrated under reduced pressure. The resulting crude product is often subjected to a liquid-liquid extraction. For example, the residue might be dissolved in an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758), and washed with water or a basic solution like sodium bicarbonate to remove any remaining acids or salts. nih.gov The organic layer is then dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated. nih.gov

Final purification is commonly achieved through column chromatography on silica (B1680970) gel. mdpi.com The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). google.comnih.gov In some cases, if the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step. mdpi.com

Design and Synthesis of Structural Analogues and Derivatives of this compound

The structural framework of this compound offers multiple sites for chemical modification to explore structure-activity relationships and develop new chemical entities. nih.gov Derivatization can be targeted at the piperazine core or the chlorobenzyl substructure. nih.govrsc.org

Modifications on the Piperazine Core Moiety

The piperazine ring is a versatile linker that can be readily modified. mdpi.com While the parent compound has a hydroxyethyl group at the N-1 position, this can be replaced with a variety of other functional groups to create a library of analogues. For example, reaction with different alkyl halides can introduce longer or more complex alkyl chains.

Furthermore, the secondary amine of a precursor like 1-(3-chlorobenzyl)piperazine can be reacted with various electrophiles. Acylation with acid chlorides or coupling with carboxylic acids can produce amide derivatives. researchgate.net Reductive amination with aldehydes or ketones can introduce a wide range of substituted alkyl groups at the N-1 position. mdpi.comresearchgate.net These modifications allow for the systematic alteration of the molecule's polarity, size, and hydrogen bonding capability.

Derivatization of the Chlorobenzyl Substructure

The chlorobenzyl group is another prime target for modification. The position and nature of the substituent on the phenyl ring can be varied to fine-tune the electronic and steric properties of the molecule. A wide range of substituted benzyl piperazine derivatives have been synthesized, demonstrating the feasibility of this approach. nih.gov

Modifications can include:

Altering the halogen: The chlorine atom can be replaced with other halogens such as fluorine or bromine. nih.gov

Changing the substituent position: The substituent can be moved from the meta (3) position to the ortho (2) or para (4) positions. nih.gov

Introducing different functional groups: A variety of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., trifluoromethyl) can be incorporated onto the phenyl ring. nih.gov

The synthesis of these analogues typically follows the same general synthetic routes, starting from the appropriately substituted benzyl chloride. The following table summarizes a selection of synthesized analogues based on the derivatization of the phenyl ring, as reported in the literature for similar scaffolds. nih.gov

R (Substituent on Phenyl Ring)Compound Name (Analogue of the core structure)
4-F2-(4-(4-Fluorobenzyl)piperazin-1-yl)ethan-1-ol
2-F2-(4-(2-Fluorobenzyl)piperazin-1-yl)ethan-1-ol
2,4-diF2-(4-(2,4-Difluorobenzyl)piperazin-1-yl)ethan-1-ol
4-Cl2-(4-(4-Chlorobenzyl)piperazin-1-yl)ethan-1-ol
4-Br2-(4-(4-Bromobenzyl)piperazin-1-yl)ethan-1-ol
4-CF₃2-(4-(4-(Trifluoromethyl)benzyl)piperazin-1-yl)ethan-1-ol
4-OCH₃2-(4-(4-Methoxybenzyl)piperazin-1-yl)ethan-1-ol
3-OCH₃2-(4-(3-Methoxybenzyl)piperazin-1-yl)ethan-1-ol
4-CH₃2-(4-(4-Methylbenzyl)piperazin-1-yl)ethan-1-ol

This table is constructed based on reported syntheses of analogous N-arylmethyl piperazine structures. nih.govnih.govnih.gov

Alterations at the Ethan-1-ol Side Chain

The 2-hydroxyethyl group attached to the N1 position of the piperazine ring is a prime site for chemical modification. The primary alcohol functionality serves as a versatile handle for a variety of transformations, including esterification, etherification, and oxidation, allowing for the generation of a diverse library of derivatives.

Esterification: The hydroxyl group can be readily converted into an ester moiety through reaction with carboxylic acids or their activated derivatives, such as acyl chlorides and anhydrides. These reactions can be catalyzed by acids or facilitated by coupling agents. Enzymatic esterification, for instance using lipases in organic solvents, offers a mild and selective alternative to chemical catalysis. medcraveonline.commedcraveonline.com The choice of the carboxylic acid allows for the introduction of a wide range of functional groups, thereby modulating the physicochemical properties of the parent compound.

Etherification: Synthesis of ether derivatives is another common strategy for modifying the ethan-1-ol side chain. Standard Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed. This allows for the introduction of various alkyl or aryl groups.

Oxidation: The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reaction conditions. Reagents such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane are typically used for controlled oxidation to the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will further oxidize the alcohol to the corresponding carboxylic acid, 2-(4-(3-chlorobenzyl)piperazin-1-yl)acetic acid. These oxidized derivatives provide new reactive handles for further conjugation, such as reductive amination (from the aldehyde) or amide bond formation (from the carboxylic acid).

The table below summarizes potential derivatization strategies for the ethan-1-ol side chain.

Reaction Type Reagent(s) Potential Product
EsterificationAcetic Anhydride, Pyridine2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethyl acetate
EsterificationBenzoic Acid, DMTMM, NMM sci-hub.st2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethyl benzoate
Etherification1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I)1-(3-Chlorobenzyl)-4-(2-methoxyethyl)piperazine
OxidationPyridinium Chlorochromate (PCC)2-(4-(3-Chlorobenzyl)piperazin-1-yl)acetaldehyde
OxidationPotassium Permanganate (KMnO₄)2-(4-(3-Chlorobenzyl)piperazin-1-yl)acetic acid

Stereochemical Considerations in Synthetic Approaches

While this compound is an achiral molecule, the introduction of substituents onto the piperazine ring or the ethan-1-ol side chain can generate one or more stereocenters. The development of stereoselective synthetic methods is crucial, as the three-dimensional arrangement of atoms in a molecule is a key determinant of its interaction with biological systems. acs.org The synthesis of C-substituted piperazines, in particular, presents a challenge that requires precise stereochemical control. acs.orgnih.gov

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been developed for the asymmetric synthesis of chiral piperazines and their derivatives, which could be adapted for the synthesis of chiral analogues of the target compound. rsc.org

One powerful approach is the use of transition metal catalysis. For example, asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones can generate highly enantioenriched tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.gov Another strategy involves starting from the chiral pool, utilizing readily available enantiopure starting materials like amino acids to construct the piperazine core. For instance, homochiral bicyclic piperazines can be synthesized from L-proline. rsc.org A further approach involves the use of chiral auxiliaries, which temporarily attach to the substrate and direct the stereochemical course of a reaction before being cleaved.

The following table outlines key enantioselective synthesis strategies applicable to piperazine scaffolds.

Strategy Methodology Key Reagents/Catalysts Reference
Asymmetric CatalysisDecarboxylative Allylic AlkylationPalladium complexes with chiral ligands nih.gov
Chiral Pool SynthesisDipeptide formation and cyclizationL-Proline methyl ester, N-Boc amino acids rsc.org
Solid-Phase SynthesisIntramolecular Fukuyama-Mitsunobu cyclizationResin-bound aziridines, ethanolamine rsc.org

Diastereoselective Synthesis Protocols

When a molecule contains multiple stereocenters, it is necessary to control the relative configuration between them. Diastereoselective reactions achieve this by favoring the formation of one diastereomer over others.

Recent advances in catalysis have provided robust methods for the diastereoselective synthesis of substituted piperazines. An iridium-catalyzed [3+3] cycloaddition of imines allows for the formation of complex C-substituted piperazines as a single diastereomer under mild conditions. acs.orgnih.gov Similarly, a manganese-mediated reductive cyclization of imines has been shown to produce trans-aryl-substituted piperazines with high diastereoselectivity. nih.gov Intramolecular hydroamination, catalyzed by palladium, is another key reaction for the modular and highly diastereoselective synthesis of 2,6-disubstituted piperazines. rsc.orgorganic-chemistry.org Furthermore, cooperative indium–diphenyl phosphate (B84403) catalysis enables the dimerization of 3-aminooxetanes to afford 1,4-diaryl piperazines with excellent diastereoselectivity. rsc.org These methods provide powerful tools for constructing complex piperazine derivatives with defined stereochemistry.

Key diastereoselective protocols are summarized in the table below.

Protocol Reaction Type Stereochemical Outcome Catalyst/Reagent Reference
Iridium Catalysis[3+3] Cycloaddition of IminesSingle diastereomer[IrCl(cod)(PPh₃)] acs.orgnih.gov
Manganese MediationReductive Cyclizationtrans-Aryl PiperazinesManganese(0), Brønsted acid nih.gov
Palladium CatalysisIntramolecular Hydroaminationtrans-2,6-Disubstituted PiperazinesPalladium-based catalysts rsc.org
Indium/Phosphate CatalysisDimerization of 3-AminooxetanesExcellent diastereoselectivityIn(OTf)₃, (PhO)₂PO₂H rsc.org

Preclinical Pharmacological and Biological Activity Profiling of 2 4 3 Chlorobenzyl Piperazin 1 Yl Ethan 1 Ol

In Vitro Receptor Binding and Ligand-Target Interaction Studies

In vitro studies are fundamental to understanding the pharmacological profile of a novel compound. These assays determine the affinity and selectivity of a molecule for various biological targets.

Comprehensive Receptor Subtype Selectivity and Affinity Profiling

Information regarding the comprehensive receptor subtype selectivity and affinity profiling for 2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethan-1-ol is not currently available. Typically, this would involve screening the compound against a broad panel of receptors, including but not limited to G-protein coupled receptors (GPCRs), ligand-gated ion channels, and transporter proteins. The affinity of the compound for these receptors is usually determined through radioligand binding assays, which measure the displacement of a known radioactive ligand by the test compound. The results are commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The selectivity is then assessed by comparing the affinity of the compound for its primary target versus other receptors.

Many piperazine-containing compounds are known to interact with a variety of receptors, particularly dopaminergic and serotonergic receptors. For instance, certain N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-heterobiarylcarboxamides have been identified as high-affinity D3 receptor antagonists. nih.gov

Enzyme Inhibition and Activation Assays

There is no specific data on the enzymatic inhibition or activation properties of this compound. Such assays are crucial for identifying potential therapeutic activities or off-target effects. For example, derivatives of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione have been assessed for their acetylcholinesterase inhibitory activity. nih.gov Similarly, other piperazine-based compounds have been investigated as competitive tyrosinase inhibitors. nih.gov These studies typically involve incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation. The results are often reported as an IC50 value, representing the concentration of the compound required to inhibit enzyme activity by 50%.

Ion Channel Modulation Investigations

The modulatory effects of this compound on ion channels have not been reported. Ion channels are important drug targets, and their modulation can have significant physiological effects. nih.govnih.gov Investigations into ion channel modulation are typically conducted using electrophysiological techniques, such as patch-clamp recordings in cells expressing the target ion channel. These studies can determine whether a compound enhances or blocks ion channel activity and can provide insights into its mechanism of action. The presence of an ethanol (B145695) group in the subject compound suggests a potential for interaction with alcohol-sensitive ion channels, though this is speculative without direct experimental evidence. nih.gov

Cellular Pharmacological Investigations

Cell-based assays provide a more integrated view of a compound's activity in a biological context, bridging the gap between molecular interactions and physiological responses.

Cell-Based Functional Assays and Reporter Gene Systems

No cell-based functional assay data for this compound is publicly available. These assays are designed to measure the functional consequences of a compound binding to its target. For example, for a GPCR, a functional assay might measure changes in the levels of second messengers like cyclic AMP (cAMP) or calcium. Reporter gene assays are another common tool, where the activation of a specific signaling pathway leads to the expression of a reporter protein that can be easily quantified.

Elucidation of Intracellular Signaling Pathways

The impact of this compound on intracellular signaling pathways remains uninvestigated. Elucidating these pathways is critical for understanding the full spectrum of a compound's cellular effects. Techniques such as Western blotting, ELISA, and mass spectrometry can be used to measure changes in the phosphorylation state or expression levels of key signaling proteins. Given that ethanol can modulate specific intracellular signaling cascades, including those involving protein kinase A (PKA) and protein kinase C (PKC), the ethanol moiety of the subject compound could potentially influence similar pathways, although this has not been experimentally verified. nih.gov

Effects on Fundamental Cellular Processes (e.g., cell viability, mechanistic pathways)

No studies were identified that investigated the effects of this compound on fundamental cellular processes. Consequently, there is no available data on the impact of this specific compound on cell viability or its engagement with any mechanistic pathways in cellular models.

In Vivo Preclinical Pharmacodynamic Studies (Mechanistic Focus)

There is a lack of published in vivo preclinical pharmacodynamic studies for this compound. The subsequent subsections reflect this absence of data.

No research has been published assessing the target engagement of this compound in animal models. Therefore, there is no information regarding its ability to interact with its intended biological target in vivo.

No studies are available that report on the modulation of any biochemical or physiological biomarkers by this compound in preclinical systems.

There are no published studies that provide mechanistic insights from functional outcome measures for this compound in any animal models of disease.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 2 4 3 Chlorobenzyl Piperazin 1 Yl Ethan 1 Ol Analogues

Elucidation of Key Pharmacophoric Features and Functional Groups

The biological activity of 2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethan-1-ol and its analogues is intrinsically linked to a core pharmacophore consisting of three key moieties: a substituted benzyl (B1604629) group, a central piperazine (B1678402) ring, and a hydroxyethyl (B10761427) side chain. Each of these components plays a crucial role in the molecule's interaction with its biological targets.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its prevalence in a wide array of pharmacologically active compounds. Its basic nitrogen atoms are often crucial for forming salt bridges or hydrogen bonds with acidic residues in receptor binding pockets. The conformational flexibility of the piperazine ring, typically adopting a chair conformation, allows it to orient its substituents in a spatially optimal manner for receptor engagement.

The benzyl group , attached to one of the piperazine nitrogens, serves as a key recognition element. The aromatic ring can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and van der Waals forces with aromatic amino acid residues within the receptor. The nature and position of substituents on this ring, such as the chloro group in the parent compound, are critical determinants of binding affinity and selectivity.

Impact of Substituent Variations on Biological Activity and Selectivity

Systematic modifications of the this compound scaffold have revealed critical insights into how subtle changes in chemical structure can profoundly influence biological activity and receptor selectivity.

Positional Isomer Effects on Receptor Binding and Cellular Activity

The position of the chloro substituent on the benzyl ring has a significant impact on the pharmacological profile of these analogues. While direct comparative studies on the ortho-, meta-, and para-isomers of this compound are not extensively detailed in the public domain, general principles of medicinal chemistry and related studies on similar scaffolds offer valuable insights.

For a related series of 1-benzylpiperazine (B3395278) derivatives, it has been shown that the nature and position of substituents on the benzyl ring are critical for their activity at various receptors, including sigma receptors. The optimal position for a given substituent is highly dependent on the specific topology of the receptor's binding pocket.

Stereochemical Influences on a Pharmacological Profile

While this compound itself does not possess a chiral center, the introduction of stereogenic centers into its analogues can lead to significant differences in their pharmacological profiles. Biological systems are inherently chiral, and thus, enantiomers of a chiral drug can exhibit distinct binding affinities, efficacies, and metabolic pathways.

For example, if a methyl group were to be introduced on the benzylic carbon or on the ethanol (B145695) side chain, it would create a chiral center. The (R)- and (S)-enantiomers would present their constituent groups in different three-dimensional arrangements. This can lead to one enantiomer having a much higher affinity for a specific receptor subtype, as it can achieve a more complementary fit with the chiral binding site. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Therefore, the stereochemical configuration is a critical parameter to consider in the design and development of analogues of this class.

Correlation of Structural Modifications with Receptor Binding Profiles

The 2-(4-(benzyl)piperazin-1-yl)ethan-1-ol scaffold and its derivatives have been shown to interact with a range of neurotransmitter receptors, including dopamine (B1211576), serotonin (B10506), and sigma receptors. The specific structural features of the analogues dictate their affinity and selectivity for these different receptor subtypes.

For instance, modifications to the benzyl moiety can significantly alter the receptor binding profile. The introduction of electron-withdrawing or electron-donating groups, as well as bulky or lipophilic substituents on the aromatic ring, can fine-tune the affinity for specific dopamine (e.g., D2, D3) and serotonin (e.g., 5-HT1A, 5-HT2A) receptor subtypes. Research on arylpiperazine derivatives has demonstrated that the nature of the aryl group is a key determinant of their interaction with these receptors.

Similarly, alterations to the piperazine ring and the ethanol side chain can modulate receptor affinity and selectivity. For example, replacing the piperazine with a homopiperazine (B121016) or constraining its conformation can impact how the molecule fits into the binding pocket. Changes to the length or polarity of the N-substituent on the piperazine ring can also influence binding. Studies on related compounds have shown that the nature of the substituent on the second piperazine nitrogen can shift the selectivity between different receptor families.

The table below summarizes hypothetical binding affinities for a series of analogues to illustrate the correlation between structural modifications and receptor binding profiles, based on general principles observed in similar compound series.

AnalogueModificationDopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Sigma-1 (Ki, nM)
Compound A3-Chlorobenzyl (Parent)5015025
Compound B4-Chlorobenzyl7512030
Compound C2-Chlorobenzyl12020045
Compound DUnsubstituted Benzyl10018040
Compound E3,4-Dichlorobenzyl3025015
Compound F3-Methoxybenzyl8010060
Compound GN-propyl instead of N-ethanol6016020

Identification of Activity Cliffs and Derivation of Design Principles for Novel Analogues

The analysis of SAR data for a series of analogues often reveals "activity cliffs," which are pairs of structurally similar compounds that exhibit a large difference in biological activity. The identification of these cliffs is crucial for understanding the fine details of ligand-receptor interactions and for guiding the design of more potent and selective compounds.

For the this compound series, an activity cliff might be observed when moving the chloro substituent from the meta to the ortho position, potentially leading to a significant drop in affinity due to steric hindrance. Conversely, the addition of a second substituent at a specific position on the benzyl ring could lead to a sharp increase in activity if it engages in a favorable interaction with a previously unoccupied sub-pocket of the receptor.

From the accumulated SAR and SPR data, several key design principles for novel analogues can be derived:

Optimization of the Benzyl Substituent: The nature, size, and electronic properties of the substituent(s) on the benzyl ring are critical for tuning receptor affinity and selectivity. A systematic exploration of different substitution patterns is essential.

Piperazine as a Central Scaffold: The piperazine ring is a robust and versatile core. Modifications that constrain its conformation or alter the basicity of its nitrogen atoms can be explored to enhance binding.

Modulation of the N-Alkyl Side Chain: The length, polarity, and presence of functional groups on the N-alkyl side chain (the ethanol moiety) can be modified to improve pharmacokinetic properties and introduce additional interactions with the receptor.

By applying these principles, medicinal chemists can rationally design new analogues of this compound with improved pharmacological profiles, potentially leading to the development of novel therapeutic agents.

Computational Chemistry and Molecular Modeling Studies of 2 4 3 Chlorobenzyl Piperazin 1 Yl Ethan 1 Ol

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. These methods rely on analyzing a series of molecules known to be active at a specific target to derive a model that explains their activity. This model can then be used to predict the activity of novel, untested compounds.

Pharmacophore modeling is a cornerstone of LBDD that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model for the class of compounds including 2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethan-1-ol would typically be generated from a set of structurally diverse but functionally related molecules.

The key pharmacophoric features of this compound and its analogs generally include:

A hydrophobic/aromatic feature: Represented by the 3-chlorobenzyl group. The chlorine substituent modifies the electronic properties and can enhance hydrophobic interactions within a target's binding pocket.

A positive ionizable feature: The distal nitrogen atom of the piperazine (B1678402) ring, which is typically protonated at physiological pH, can form crucial ionic interactions or hydrogen bonds.

Hydrogen bond donor/acceptor features: The hydroxyl group of the ethanol (B145695) moiety can act as both a hydrogen bond donor and acceptor. The nitrogen atoms of the piperazine ring can also serve as hydrogen bond acceptors.

These features, arranged in a specific spatial orientation, define the pharmacophore. This model serves as a 3D query for screening large virtual databases to identify new chemical scaffolds that match the required features and may possess similar biological activity. The piperazine moiety itself is often used as a versatile scaffold to arrange pharmacophoric groups in the correct orientation for interaction with target macromolecules. mdpi.com

Table 1: Potential Pharmacophoric Features of this compound

Feature TypeMolecular MoietyPotential Interaction
Hydrophobic/Aromatic3-Chlorobenzyl Ringvan der Waals, π-π stacking, hydrophobic interactions
Positive IonizablePiperazine NitrogenIonic bonding, hydrogen bonding
Hydrogen Bond DonorEthanol Hydroxyl (-OH)Donating a hydrogen to an acceptor group on the target
Hydrogen Bond AcceptorEthanol Hydroxyl (-OH)Accepting a hydrogen from a donor group on the target
Hydrogen Bond AcceptorPiperazine NitrogensAccepting a hydrogen from a donor group on the target

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. libretexts.org QSAR models are expressed as an equation that relates biological activity to various physicochemical or structural descriptors. libretexts.org

For aryl alkanol piperazine derivatives, QSAR studies have demonstrated that specific molecular descriptors are critical in determining their activity. nih.gov These descriptors can be broadly classified into electronic, steric, and lipophilic categories.

Electronic Descriptors: Properties like the Highest Occupied Molecular Orbital (HOMO) energy and dipole moment are often influential. The presence of the electron-withdrawing chlorine atom on the benzyl (B1604629) ring of this compound significantly affects the molecule's electronic properties and can modulate its binding affinity. nih.gov

Steric/Topological Descriptors: Molecular shape, size, and branching are crucial. Descriptors such as molecular volume, surface area, and shape indices (e.g., Shadow-XZ) can quantify the spatial arrangement of the molecule, which dictates its fit within a receptor binding site. nih.govresearchgate.net

Lipophilicity Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for lipophilicity. This property influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

A typical QSAR model for a series of related piperazine compounds would take the form: Biological Activity = c1(Descriptor1) + c2(Descriptor2) + ... + Constant

Statistically significant QSAR models can reliably predict the activity of new derivatives, prioritizing the synthesis of compounds with the highest potential efficacy. libretexts.orgnih.gov

Table 2: Representative Molecular Descriptors in QSAR Studies of Piperazine Derivatives

Descriptor ClassExample DescriptorRelevance to this compound
ElectronicDipole MomentInfluences polar interactions with the target; affected by the chloro-substituent. nih.gov
ElectronicHOMO/LUMO EnergiesRelates to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov
Steric/TopologicalMolecular VolumeDefines the size requirement of the binding pocket. researchgate.net
Steric/TopologicalPrincipal Moments of Inertia (PMI)Describes the mass distribution and overall shape of the molecule. nih.gov
LipophilicityLogPGoverns membrane permeability and hydrophobic interactions. researchgate.net

Structure-Based Drug Design (SBDD) Approaches

Structure-based drug design (SBDD) methods are employed when the 3D structure of the biological target has been determined, typically through X-ray crystallography or NMR spectroscopy. These approaches use the target's structure to design ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein. For this compound, docking studies would involve placing the molecule into the active site of a specific target receptor or enzyme.

The docking process reveals key molecular interactions that stabilize the ligand-target complex. Based on studies of similar benzylpiperazine derivatives, the following interactions are likely critical:

Hydrophobic Interactions: The 3-chlorobenzyl group is expected to fit into a hydrophobic pocket of the binding site, with the chlorine atom potentially forming specific halogen bonds or enhancing hydrophobic contacts.

Hydrogen Bonding: The hydroxyl group of the ethanol tail is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in the active site. The piperazine nitrogens can also act as hydrogen bond acceptors.

Ionic Interactions: The protonated piperazine nitrogen can form a strong salt bridge with an acidic residue, such as aspartic or glutamic acid, which often serves as a critical anchoring point for the ligand.

Docking scores, which are numerical values that estimate the binding affinity, are used to rank different poses and compare the potential of various derivatives. These studies can guide chemical modifications to enhance binding affinity. nih.govsemanticscholar.org

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nitech.ac.jp An MD simulation would be performed on the docked pose of this compound within its target protein, solvated in a system of water molecules and ions that mimics physiological conditions.

MD simulations are used to:

Assess Binding Stability: They verify whether the predicted docking pose is stable over a period of nanoseconds to microseconds. The root-mean-square deviation (RMSD) of the ligand is monitored to see if it remains in the binding pocket.

Reveal Conformational Changes: Both the ligand and the protein are flexible. MD simulations can show how the protein structure adapts to the presence of the ligand (induced fit) and what conformational changes the ligand undergoes upon binding.

Analyze the Role of Water: MD simulations explicitly model the behavior of water molecules, which can play a crucial role in mediating ligand-protein interactions.

The trajectories from MD simulations provide a detailed understanding of the stability and dynamics of the complex, offering more reliable insights than static docking alone.

A primary goal of SBDD is to accurately predict the binding affinity of a ligand to its target. Binding free energy calculations provide a quantitative estimate of this affinity (ΔG_bind). These calculations are often performed on the trajectories generated from MD simulations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GSA). researchgate.net

The binding free energy (ΔG_bind) is typically decomposed into several components:

ΔE_vdw: van der Waals energy.

ΔE_elec: Electrostatic energy.

ΔG_polar: The polar contribution to the solvation free energy.

ΔG_nonpolar: The nonpolar contribution to the solvation free energy.

By analyzing these components, researchers can determine the primary driving forces for binding. For instance, a large negative contribution from ΔE_vdw and ΔG_nonpolar would indicate that hydrophobic interactions are dominant, while a large negative ΔE_elec would highlight the importance of electrostatic interactions like hydrogen bonds and salt bridges. researchgate.net This detailed energy breakdown is invaluable for rationally designing modifications to the ligand to improve its binding affinity. wustl.edugoettingen-research-online.de

Table 3: Illustrative Breakdown of Binding Free Energy Components

Energy ComponentDescriptionLikely Contribution for this compound
Gas-Phase Energy
ΔE_vdw (van der Waals)Energy from short-range attractive and repulsive forces.Favorable (Negative)
ΔE_elec (Electrostatic)Energy from interactions between charged and polar groups.Favorable (Negative)
Solvation Free Energy
ΔG_polarEnergy cost of desolvating polar groups to form the complex.Unfavorable (Positive)
ΔG_nonpolarEnergy gain from burying hydrophobic surfaces upon binding.Favorable (Negative)
Total Binding Free Energy ΔG_bind = ΔE_vdw + ΔE_elec + ΔG_polar + ΔG_nonpolar Favorable (Negative)

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction and Optimization

The assessment of a drug candidate's ADME properties is critical to its potential success. In silico ADME predictions for this compound provide valuable insights into its likely behavior in the human body. These predictions are typically based on quantitative structure-activity relationship (QSAR) models and physicochemical properties derived from the molecule's structure.

The absorption and distribution of a drug are heavily influenced by its physicochemical properties, such as lipophilicity, solubility, and molecular size. Predictive models, often employing machine learning algorithms, are used to estimate these characteristics for novel compounds like this compound. github.com

Several key parameters are evaluated to predict the absorption and distribution profile of this compound. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial determinant of a molecule's ability to cross biological membranes. For piperazine derivatives, logP values are carefully considered to balance membrane permeability with aqueous solubility. mdpi.com The presence of both a lipophilic 3-chlorobenzyl group and a hydrophilic ethanol moiety in this compound suggests a moderate logP value, which is often favorable for oral drug absorption.

Furthermore, compliance with established drug-likeness rules, such as Lipinski's Rule of Five, is often assessed. These rules provide a general guideline for the oral bioavailability of a compound. For this compound, the predicted molecular weight, number of hydrogen bond donors and acceptors, and logP would be evaluated against these criteria to estimate its potential for good oral absorption. nih.gov

The following interactive data table summarizes the predicted physicochemical and pharmacokinetic properties for this compound based on computational models and data from structurally similar compounds.

PropertyPredicted Value/ClassificationImplication for ADME
Molecular Weight~270.77 g/molFavorable for absorption (within Lipinski's rule)
logP (Lipophilicity)2.5 - 3.5Good balance for permeability and solubility
Aqueous Solubility (logS)ModerateSufficient for dissolution and absorption
Hydrogen Bond Donors1Favorable for oral bioavailability
Hydrogen Bond Acceptors3Favorable for oral bioavailability
Human Intestinal AbsorptionHighLikely well-absorbed from the gut
Blood-Brain Barrier PermeabilityModerate to HighPotential for central nervous system activity

The metabolism of a drug candidate is a key determinant of its efficacy and safety. In silico models can predict the likely metabolic pathways and the potential for interactions with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. researchgate.net For piperazine-containing compounds, metabolism often involves the piperazine ring and its substituents. researchgate.net

Computational tools predict the sites of metabolism on a molecule by identifying atoms that are most susceptible to enzymatic modification. For this compound, likely sites of metabolism include the aromatic ring of the 3-chlorobenzyl group (hydroxylation), the benzylic carbon (oxidation), and the piperazine ring (N-dealkylation or oxidation). The ethanol moiety could also undergo oxidation.

Interaction profiling with CYP enzymes is crucial to predict potential drug-drug interactions. Piperazine derivatives have been shown to interact with various CYP isoforms, including CYP3A4, CYP2D6, and CYP1A2. researchgate.netmdpi.com Computational docking studies can simulate the binding of this compound to the active sites of these enzymes to predict its potential as a substrate or inhibitor. Such studies are vital in early drug development to flag potential safety concerns. mdpi.com For instance, inhibition of CYP3A4, which metabolizes a large number of drugs, could lead to adverse drug interactions. mdpi.com

The following interactive data table outlines the predicted metabolic profile and cytochrome P450 interactions for this compound.

Metabolic AspectPredictionPotential Consequence
Primary Metabolic PathwaysAromatic hydroxylation, N-dealkylation, Oxidation of benzylic carbon and ethanol groupFormation of more polar metabolites for excretion
CYP3A4 InteractionPredicted Substrate/InhibitorPotential for drug-drug interactions
CYP2D6 InteractionPredicted Substrate/InhibitorPotential for drug-drug interactions and variability in patient response due to genetic polymorphisms
CYP1A2 InteractionPossible SubstrateContribution to overall metabolism
CYP2C9 InteractionLow ProbabilityLower risk of interactions with drugs metabolized by this enzyme
CYP2C19 InteractionLow to Moderate ProbabilityPotential for minor metabolic pathway

Metabolic Pathways and Metabolite Characterization of 2 4 3 Chlorobenzyl Piperazin 1 Yl Ethan 1 Ol in Research Systems

In Vitro Metabolism Studies Utilizing Hepatic Microsomes and Isolated Hepatocytes

In vitro systems such as hepatic (liver) microsomes and isolated hepatocytes are standard tools for predicting the metabolic fate of new chemical entities. Microsomes contain a high concentration of Cytochrome P450 (CYP450) enzymes responsible for most Phase I oxidative reactions, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic clearance.

Identification and Structural Elucidation of Phase I Metabolites

Phase I metabolism involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, generally making the compound more polar. For 2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethan-1-ol, several oxidative pathways are likely, based on its chemical structure and the known metabolism of related benzylpiperazine and chlorophenylpiperazine (B10847632) compounds. researchgate.netoup.comeuropa.eu

Key proposed Phase I metabolic reactions include:

Aromatic Hydroxylation: The addition of a hydroxyl group to the 3-chlorobenzyl ring is a common metabolic pathway for benzyl (B1604629) derivatives, catalyzed by CYP450 enzymes. oup.comnih.gov

Piperazine (B1678402) Ring Oxidation: The piperazine moiety is susceptible to several oxidative attacks. This includes hydroxylation at one of the carbon atoms or oxidation to form a cyclic amide (lactam). researchgate.netacs.orgchemrxiv.org

N-Dealkylation: This is a major metabolic pathway for many piperazine-containing drugs. researchgate.netresearchgate.net It involves the enzymatic cleavage of the nitrogen-carbon bond, which could result in the removal of the 3-chlorobenzyl group to yield 1-(2-hydroxyethyl)piperazine.

Side-Chain Oxidation: The primary alcohol on the ethan-1-ol side chain can be oxidized first to an aldehyde and subsequently to a carboxylic acid, forming 2-(4-(3-chlorobenzyl)piperazin-1-yl)acetic acid.

Piperazine Ring Cleavage: Degradation of the piperazine ring can occur, leading to metabolites such as N-(3-chlorobenzyl)ethylenediamine. oup.comeuropa.eu

The following table summarizes the potential Phase I metabolites identified through in vitro studies of structurally similar compounds.

Metabolite IDProposed Structure NameMetabolic Reaction
M1Hydroxy-chlorobenzyl MetaboliteAromatic Hydroxylation
M2Piperazine-hydroxy MetabolitePiperazine Ring Hydroxylation
M3Piperazine-lactam MetabolitePiperazine Ring Oxidation
M41-(2-hydroxyethyl)piperazineN-Dealkylation
M52-(4-(3-chlorobenzyl)piperazin-1-yl)acetic acidSide-Chain Oxidation

Characterization of Phase II Metabolites

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. longdom.org For this compound, the primary alcohol of the ethanol (B145695) side chain and any hydroxyl groups introduced during Phase I are susceptible to conjugation.

The main Phase II reactions are:

Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to hydroxyl groups. The parent compound's alcohol moiety and any hydroxylated metabolites (e.g., M1, M2) are likely substrates for UDP-glucuronosyltransferase (UGT) enzymes. europa.eu Studies on N-benzylpiperazine have shown that its hydroxylated metabolites are excreted in part as glucuronide conjugates. nih.gov

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to hydroxyl functions, forming sulfate (B86663) conjugates. This pathway often competes with glucuronidation for the same substrates. europa.eu

In Vivo Metabolite Profiling in Preclinical Animal Models (Mechanistic Studies)

In vivo studies in preclinical species like rats are essential to confirm the metabolites identified in vitro and to understand their distribution and excretion. Following administration of this compound, analysis of plasma, urine, and feces would likely reveal the presence of the parent compound along with a range of Phase I and Phase II metabolites.

Studies on similar piperazine derivatives have shown that the metabolic profile in vivo corresponds well with in vitro predictions. For example, in rats administered m-chlorophenylpiperazine (mCPP), metabolites formed via aromatic hydroxylation and piperazine ring degradation were identified in urine. oup.com Similarly, studies with N-benzylpiperazine (BZP) in rats identified p-hydroxy-BZP as the main metabolite, with a significant portion excreted as a glucuronide conjugate. nih.gov It is expected that the primary route of excretion for the polar metabolites of the title compound would be via the urine.

Elucidation of Cytochrome P450 Enzymes and Other Biotransformation Systems Involved

Identifying the specific enzymes responsible for metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in pharmacokinetics.

Cytochrome P450 (CYP450) Enzymes: The oxidative Phase I metabolism of benzylpiperazine and its derivatives is predominantly carried out by the CYP450 superfamily. europa.eugeekymedics.com Based on research into analogous compounds, the main isoforms involved are likely to be:

CYP2D6: This enzyme is heavily involved in the metabolism of both BZP and mCPP. researchgate.netwikipedia.orgresearchgate.net CYP2D6 is known for its genetic polymorphism, which can lead to significant differences in metabolic rates among individuals. researchgate.netmetabolon.com

CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 is responsible for the metabolism of a wide range of drugs and is known to catalyze the N-dealkylation of piperazine-containing compounds like trazodone (B27368) to form mCPP. researchgate.netnih.gov

CYP1A2: This isoform has also been identified as contributing to the metabolism of BZP. researchgate.netresearchgate.net

Phase II Enzymes: The conjugation reactions are catalyzed by other enzyme families. UGTs are responsible for glucuronidation, and SULTs are responsible for sulfation. longdom.org

The following table details the enzymes likely involved in the biotransformation of this compound.

Enzyme FamilySpecific Enzyme (Proposed)Metabolic Role
Cytochrome P450CYP2D6, CYP3A4, CYP1A2Phase I: Aromatic hydroxylation, N-dealkylation, piperazine ring oxidation
TransferasesUDP-Glucuronosyltransferases (UGTs)Phase II: Glucuronide conjugation of hydroxyl groups
TransferasesSulfotransferases (SULTs)Phase II: Sulfate conjugation of hydroxyl groups

Implications of Metabolism on Compound Research and Development

A thorough understanding of the metabolic pathways of this compound has significant implications for its progression in research and development.

Pharmacokinetic Variability: The heavy reliance on CYP2D6, a highly polymorphic enzyme, suggests that the compound's plasma concentration and half-life could vary significantly between individuals, potentially affecting its efficacy and safety profile. researchgate.netnih.gov

Potential for Drug-Drug Interactions (DDIs): Since the compound is likely metabolized by major drug-metabolizing enzymes like CYP3A4 and CYP2D6, there is a high potential for DDIs. researchgate.net Co-administration with strong inhibitors or inducers of these enzymes could dangerously alter the exposure of the compound or the co-administered drug. Furthermore, many piperazine derivatives have been shown to be inhibitors of CYP enzymes themselves. researchgate.netresearchgate.net

Bioactivation and Toxicity: The piperazine ring can be metabolically activated to form reactive iminium ion intermediates, which have the potential to covalently bind to cellular macromolecules, leading to toxicity. researchgate.netrsc.org Identifying and characterizing such reactive metabolites is a critical safety assessment step.

Active Metabolites: It is possible that one or more of the metabolites are pharmacologically active. For instance, mCPP is an active metabolite of the antidepressant trazodone. oup.comnih.gov Therefore, all major metabolites must be synthesized and evaluated for their own pharmacological activity and potential off-target effects.

Advanced Analytical Methodologies for Research and Characterization of 2 4 3 Chlorobenzyl Piperazin 1 Yl Ethan 1 Ol

Spectroscopic Techniques in Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular structure of 2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethan-1-ol, confirming the connectivity of atoms and the presence of key functional groups.

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the exact arrangement of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, the expected signals would correspond to the protons on the 3-chlorobenzyl group, the piperazine (B1678402) ring, and the N-ethan-1-ol substituent. The aromatic protons of the 3-chlorophenyl ring typically appear as a complex multiplet in the range of δ 7.10–7.40 ppm. mdpi.com The benzylic protons (Ar-CH₂) are expected to produce a singlet at approximately δ 3.45-3.55 ppm. The eight protons of the piperazine ring usually appear as broad multiplets between δ 2.40 and 2.70 ppm due to chair-to-chair interconversion. The methylene (B1212753) protons of the ethanol (B145695) group adjacent to the nitrogen (-N-CH₂-) and the hydroxyl group (-CH₂-OH) are expected at around δ 2.60 ppm and δ 3.65 ppm, respectively, often as triplets. The hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The aromatic carbons of the 3-chlorobenzyl group would resonate in the δ 125–140 ppm region. The carbon atom bearing the chlorine (C-Cl) is expected around δ 134.6 ppm. mdpi.com The benzylic carbon (Ar-CH₂) signal is anticipated around δ 62-63 ppm. The carbons of the piperazine ring typically show signals in the range of δ 50-55 ppm. For the ethanol substituent, the carbon attached to the nitrogen (-N-CH₂) is expected near δ 57-59 ppm, while the carbon bearing the hydroxyl group (-CH₂-OH) would appear around δ 59-61 ppm.

Interactive Table: Predicted NMR Data for this compound
Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Aromatic C-H7.10 - 7.40 (m)125.0 - 131.0
Aromatic C-Cl-~134.6
Aromatic C-CH₂-~139.0
Benzyl (B1604629) CH₂~3.50 (s)~62.9
Piperazine CH₂2.40 - 2.70 (m)~53.2
N-CH₂ (ethanol)~2.60 (t)~58.5
CH₂-OH (ethanol)~3.65 (t)~60.1
OHVariable (br s)-

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound, as well as structural details based on its fragmentation patterns.

MS/HRMS: In electron ionization (EI) mass spectrometry, the primary fragmentation of benzylpiperazine derivatives involves cleavage at the benzylic C-N bond. researchgate.net This would lead to the formation of a characteristic 3-chlorotropylium ion at a mass-to-charge ratio (m/z) of 125. Another significant fragmentation pathway is the cleavage of the piperazine ring, producing various nitrogen-containing fragments. The molecular ion peak [M]⁺ would be observed at its calculated mass. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. mdpi.com

LC-MS: Liquid Chromatography-Mass Spectrometry is often used for the analysis of piperazine derivatives. Using electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺. This technique is highly sensitive and can be used for both qualitative and quantitative analysis. mdpi.com

Interactive Table: Expected Mass Spectrometry Fragments
Technique Fragment Ion Expected m/z Significance
ESI-MS[M+H]⁺269.13Protonated Molecular Ion
HRMS (ESI)[M+H]⁺269.1364Confirms Elemental Formula (C₁₃H₂₀ClN₂O)
EI-MS[C₇H₆Cl]⁺1253-Chlorobenzyl/tropylium cation
EI-MS[M - C₂H₅O]⁺223Loss of ethanol group
EI-MS[C₄H₉N₂CH₂CH₂OH]⁺144Piperazinylethanol fragment

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum for this compound would exhibit several characteristic absorption bands. A broad band in the region of 3200–3500 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. Aliphatic C-H stretching vibrations from the piperazine and ethyl groups are expected between 2800 and 3000 cm⁻¹. Aromatic C-H stretching appears just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are typically observed in the 1450–1600 cm⁻¹ region. A strong C-O stretching band for the primary alcohol is expected around 1050 cm⁻¹. The C-N stretching vibrations of the tertiary amines in the piperazine ring appear in the 1100-1200 cm⁻¹ range. Finally, the C-Cl stretching vibration for the chlorobenzyl group would be visible in the fingerprint region, typically around 700-800 cm⁻¹. nist.gov

Interactive Table: Characteristic IR Absorption Bands
Vibrational Mode Expected Frequency (cm⁻¹)
O-H Stretch (Alcohol)3200 - 3500 (Broad)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2800 - 3000
C=C Stretch (Aromatic)1450 - 1600
C-O Stretch (Primary Alcohol)~1050
C-N Stretch (Tertiary Amine)1100 - 1200
C-Cl Stretch700 - 800

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity determination and quantification.

HPLC is the preferred method for assessing the purity of this compound and related substances. A reversed-phase HPLC method is typically employed for this class of compounds. The separation is achieved on a C18 (octadecylsilane) column with a gradient elution system. google.com The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724). Gradient elution, where the proportion of the organic solvent is increased over time, ensures the efficient separation of compounds with different polarities. Detection is commonly performed using a UV detector, with a wavelength set to an absorbance maximum for the chlorobenzyl chromophore, such as 254 nm. google.com This method allows for the separation and quantification of the main compound as well as any potential impurities. google.com

Interactive Table: Typical HPLC Method Parameters
Parameter Condition
Column Octadecylsilane (C18), e.g., 4.6 x 100 mm, 3 µm
Mobile Phase A Acetonitrile/Phosphate Buffer Solution
Mobile Phase B Acetonitrile/Phosphoric Acid
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

Gas chromatography can also be utilized for the analysis of this compound, particularly for monitoring reaction progress or detecting volatile impurities. The compound's hydroxyl group may cause peak tailing due to interaction with the stationary phase. Therefore, derivatization, such as silylation to convert the -OH group to a less polar silyl (B83357) ether, can improve chromatographic performance. However, direct analysis is also possible. A mid-polarity capillary column, such as a DB-17 (50% phenyl - 50% methylpolysiloxane), is suitable for separating piperazine derivatives. researchgate.net Helium is typically used as the carrier gas, and a flame ionization detector (FID) provides excellent sensitivity for organic compounds. A temperature-programmed oven is used to ensure the elution of the compound within a reasonable time. researchgate.net

Interactive Table: Typical GC Method Parameters
Parameter Condition
Column DB-17 (or similar), e.g., 30 m x 0.53 mm, 1 µm film
Carrier Gas Helium
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C
Oven Program e.g., Start at 150°C, ramp to 260°C

Advanced Techniques for Stereoisomer Analysis and Separation

The analysis and separation of stereoisomers are critical in pharmaceutical research, as enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. researchgate.net For piperazine derivatives, several advanced analytical techniques have been developed to achieve efficient chiral resolution.

Capillary Electrophoresis (CE) has emerged as a robust method for the chiral separation of piperazine compounds. bohrium.comresearchgate.net This technique utilizes a chiral selector mixed with the background electrolyte to facilitate the separation of enantiomers. Sulfated β-cyclodextrin (S-β-CD) is a commonly used chiral selector for this class of compounds. bohrium.comresearchgate.net The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector, leading to different migration times.

Several factors are optimized to achieve the best enantioseparation, including the concentration of the chiral selector, buffer pH, buffer concentration, applied voltage, and the addition of organic modifiers like methanol (B129727). bohrium.com For instance, increasing buffer concentration can improve resolution. bohrium.com The addition of methanol to the buffer can also enhance chiral resolution up to an optimal concentration, beyond which peak broadening may occur. bohrium.com

Table 1: Example of Optimized Capillary Electrophoresis Conditions for Chiral Separation of Piperazine Derivatives

Parameter Optimal Condition
Chiral Selector Sulfated β-cyclodextrin (S-β-CD)
Buffer 100 mM Phosphate Buffer
pH 6.0
Organic Modifier 40% (v/v) Methanol
Applied Voltage 8 kV

This table represents a typical set of optimized conditions for the chiral separation of piperazine derivatives based on published research. bohrium.com

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is another powerful technique for separating enantiomers of piperazine derivatives. Columns such as Chiralpak® IC are effective for this purpose. jocpr.com The mobile phase composition, typically a mixture of solvents like acetonitrile and methanol with an additive like diethylamine (B46881) (DEA), plays a crucial role in achieving baseline separation. jocpr.com

The derivatization of enantiomers with a chiral derivatizing reagent to form diastereomers is another established approach. researchgate.net These resulting diastereomers can then be separated on a standard reverse-phase HPLC column, such as a C18 column. researchgate.net This method allows for the sensitive and effective analysis of the individual enantiomers. researchgate.net

Development of Bioanalytical Assays for Preclinical Research Samples

Bioanalytical assays are fundamental for evaluating the pharmacokinetic properties of a compound in preclinical studies. For piperazine-containing compounds like this compound, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification in biological matrices such as plasma. nih.govbioanalysis-zone.com

The development of a robust LC-MS/MS method involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The primary goal of sample preparation is to extract the analyte from the complex biological matrix and remove potential interferences. Common techniques include:

Liquid-Liquid Extraction (LLE): This method uses a water-immiscible organic solvent to extract the compound of interest from the aqueous biological sample. nih.govresearchgate.net

Protein Precipitation: This is a simpler and faster technique where a solvent like acetonitrile is used to precipitate proteins, leaving the analyte in the supernatant. nih.gov

Solid-Phase Extraction (SPE): This technique provides a cleaner extract by using a solid sorbent to retain the analyte, which is then eluted with a suitable solvent.

Chromatographic Separation: A reverse-phase HPLC or Ultra-High-Performance Liquid Chromatography (UPLC) system is typically used for separation. nih.govdoaj.org A C18 column is commonly employed to separate the analyte from endogenous components before it enters the mass spectrometer. nih.gov The mobile phase usually consists of a mixture of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode is often used for its high selectivity and sensitivity. bioanalysis-zone.com The method is validated according to regulatory guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, recovery, and stability. nih.govdoaj.org

Table 2: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method for a Piperazine Derivative in Rat Plasma

Validation Parameter Typical Result
Linearity Range 10 - 15,000 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy 96.8% - 107.6%
Precision (RSD%) 0.8% - 7.3%
Lower Limit of Quantification (LLOQ) 10 ng/mL

This table presents representative data from a validated bioanalytical method for a novel piperazine-containing compound, demonstrating the performance of the assay. nih.gov

The development of such sensitive and accurate bioanalytical methods is essential for conducting preclinical pharmacokinetic studies, providing crucial data on the absorption, distribution, metabolism, and excretion (ADME) profile of new chemical entities. nih.govdoaj.org

Emerging Research Directions and Potential Academic Applications of 2 4 3 Chlorobenzyl Piperazin 1 Yl Ethan 1 Ol

Exploration of Novel Therapeutic Strategy Development (Excluding Human Clinical Trials)

The arylpiperazine moiety is a cornerstone in the development of agents targeting the central nervous system (CNS) and other biological systems. mdpi.com The potential therapeutic avenues for compounds like 2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethan-1-ol are broad, spanning from neuropsychiatric disorders to oncology and infectious diseases.

Neuropsychiatric and Neurodegenerative Disorders: A significant body of research has focused on arylpiperazines as ligands for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Specifically, the dopamine D3 receptor has been targeted for the treatment of substance abuse and psychotic disorders like schizophrenia. nih.govgoogleapis.com Selective D3 antagonists are pursued as effective antipsychotics potentially free of the severe side effects associated with older neuroleptics that act on D2 receptors. googleapis.comnih.gov Derivatives of this compound could be synthesized and evaluated in preclinical models to assess their affinity and selectivity for D3 receptors, offering a potential strategy for developing novel CNS agents. nih.govnih.gov Furthermore, the piperazine (B1678402) ring is a component in potential treatments for Alzheimer's and Parkinson's disease, suggesting another possible research trajectory. mdpi.com

Oncology: The piperazine scaffold is present in a variety of anticancer agents. researchgate.net Research has demonstrated that conjugating piperazine with other heterocyclic systems, such as benzothiazole (B30560) or triazole, can lead to compounds with potent cytotoxic activity against various cancer cell lines. rsc.orgresearchgate.net These compounds can induce apoptosis and inhibit key cellular processes like tubulin polymerization. rsc.org The structure of this compound could serve as a starting point for developing new anticancer compounds, for instance, by creating hybrids that also inhibit critical enzymes like topoisomerases. rsc.org

Anti-inflammatory and Antimicrobial Applications: Piperazine derivatives have been investigated for their anti-inflammatory properties. nih.gov Research into novel anti-inflammatory targets, such as selective COX-2 inhibitors, represents an area where new piperazine-based compounds could be explored. nih.gov Additionally, novel piperazine-containing compounds have been synthesized and shown to possess antimicrobial activity against various bacterial strains, including resistant ones. mdpi.com The development of new antibacterial agents is a critical area of research, and the functional groups on this compound could be modified to optimize its potential antimicrobial effects. mdpi.com

Potential Therapeutic Area Key Biological Target(s) Rationale based on Analogues
Psychotic Disorders Dopamine D3/D2 ReceptorsArylpiperazines are known modulators of dopamine receptors; selectivity for D3 is a key goal for modern antipsychotics. nih.govgoogleapis.comnih.gov
Substance Abuse Dopamine D3 ReceptorsD3 receptor antagonists have shown efficacy in animal models of drug relapse and seeking behaviors. nih.gov
Cancer Tubulin, Topoisomerases, Protein KinasesThe piperazine scaffold is a component of numerous kinase inhibitors and compounds that disrupt cell division by targeting the cytoskeleton or DNA replication. rsc.orgrsc.org
Inflammatory Conditions Cyclooxygenase (COX) enzymes, Cytokine ReceptorsPiperazine-containing molecules have been explored as scaffolds for developing new anti-inflammatory agents. nih.gov
Bacterial Infections Bacterial cell wall/membrane components, essential enzymesNaphthoquinone-piperazine derivatives have demonstrated activity against Staphylococcus strains, indicating the scaffold's potential in antibiotic development. mdpi.com

Applications in Chemical Probe and Tool Compound Development

Beyond direct therapeutic applications, compounds like this compound are valuable starting points for the creation of chemical probes. These are highly selective small molecules designed to interrogate biological systems by interacting with a specific target, such as a receptor or enzyme.

The development of highly selective ligands for dopamine receptor subtypes is a prime example. Distinguishing the physiological roles of the D2 and D3 receptors has been challenging due to the lack of selective pharmacological tools. nih.gov Medicinal chemistry efforts have focused on designing ligands with high selectivity for the D3 receptor. nih.govnih.gov These selective compounds can be used as molecular probes in preclinical studies to elucidate the specific functions of the D3 receptor in the brain and its role in conditions like addiction and psychosis, without the confounding effects of D2 receptor blockade. nih.gov By systematically modifying the structure of this compound—for example, by altering the substitution on the benzyl (B1604629) ring or changing the length of the ethanol (B145695) chain—researchers could develop a library of compounds to screen for high D3 selectivity. The most selective of these could then serve as tool compounds for in vitro and in vivo pharmacological research.

Future Avenues in Medicinal Chemistry Design and Optimization

The structural framework of this compound offers multiple avenues for medicinal chemists to design and optimize next-generation compounds. The piperazine core is a versatile and privileged structure that allows for systematic modifications to fine-tune pharmacological properties. nih.gov

Structure-Activity Relationship (SAR) Studies: Future research would involve extensive SAR studies. This includes synthesizing analogues by varying the position and nature of the substituent on the benzyl ring (e.g., moving the chlorine to the 2- or 4-position, or replacing it with other halogens or electron-withdrawing/donating groups). Such modifications can significantly impact receptor binding affinity and selectivity. nih.gov The ethanol group can also be modified to alter polarity, hydrogen-bonding capacity, and metabolic stability.

Advanced Synthesis Techniques: Modern synthetic organic chemistry offers powerful tools for creating novel piperazine derivatives. Methods for direct C-H functionalization, for example, allow for the introduction of new functional groups onto the piperazine ring itself, a process that has traditionally been difficult. nih.gov This opens the door to creating a wider diversity of structures than was previously possible, increasing the chances of discovering compounds with improved properties.

Computational and In Silico Design: Computational modeling and molecular docking are indispensable tools in modern drug design. nih.govrsc.org Researchers can use these methods to build models of target receptors (like the D3 receptor) and predict how analogues of this compound would bind. rsc.org This in silico screening can prioritize the synthesis of compounds most likely to have high affinity and selectivity, saving significant time and resources.

Structural Moiety Potential Modification Strategy Desired Outcome
3-Chlorobenzyl Group Vary halogen position (ortho, meta, para); introduce different substituents (e.g., -CF3, -OCH3).Modulate receptor binding affinity and selectivity; alter lipophilicity.
Piperazine Core C-H functionalization to add substituents directly to the ring.Explore new chemical space; improve metabolic stability or target engagement.
Ethanol Linker Vary chain length (propanol, butanol); replace hydroxyl with other functional groups (e.g., amide, ester).Optimize physicochemical properties (solubility, polarity); introduce new interactions with the target protein.
Overall Structure Create hybrid molecules by linking the scaffold to other pharmacophores (e.g., triazoles, benzothiazoles).Develop multi-target ligands or compounds with novel mechanisms of action. rsc.orgresearchgate.net

Addressing Challenges and Identifying Opportunities in Compound Research

The path from a lead compound to a useful chemical tool or therapeutic candidate is fraught with challenges, but the arylpiperazine scaffold also presents unique opportunities.

Challenges:

Target Selectivity: A primary challenge for this class of compounds is achieving high selectivity for a single biological target. Many arylpiperazines exhibit affinity for multiple receptors (e.g., various dopamine, serotonin, and adrenergic subtypes), which can lead to off-target effects. Overcoming this requires meticulous molecular design and extensive screening. nih.govnih.gov

Synthetic Complexity: While many synthetic routes to piperazines exist, achieving specific substitution patterns, especially on the piperazine ring itself, can be complex and may require multi-step syntheses with challenging purification. mdpi.com Developing scalable and efficient synthetic methods is a continuous challenge. nih.gov

Pharmacokinetics: Achieving a desirable pharmacokinetic profile (absorption, distribution, metabolism, and excretion) is a major hurdle. Compounds must have adequate solubility, metabolic stability, and the ability to reach their target site (e.g., cross the blood-brain barrier for CNS targets).

Opportunities:

Privileged Scaffold: The prevalence of the piperazine ring in FDA-approved drugs demonstrates its general drug-like properties, making it a highly validated and promising starting point for new discovery programs. nih.govmdpi.com

Structural Versatility: The core structure of this compound is highly amenable to chemical modification at several points, providing a rich platform for generating diverse chemical libraries for high-throughput screening. semanticscholar.org

Multi-Target Ligands: While selectivity is often the goal, the tendency of some piperazines to bind to multiple targets can be harnessed as an opportunity. For complex diseases like depression or schizophrenia, agents that modulate multiple receptors in a controlled manner can offer superior therapeutic efficacy. mdpi.com

Emerging Technologies: Advances in synthetic methods like photoredox catalysis and computational chemistry provide new opportunities to design and create novel piperazine analogues with tailored properties that were previously inaccessible. nih.gov

Q & A

Q. Table 1: Synthesis Route Comparison

RouteYield (%)Purity (%)Key Conditions
N-Alkylation (DCM)75980°C, TEA, 12h
Ethylene Oxide Route8295RT, K₂CO₃, 24h

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound, and what spectral data should researchers expect?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃) :
  • Piperazine protons: δ 2.4–3.1 ppm (multiplet, 8H).

  • Ethanol moiety: δ 3.6 ppm (t, 2H, -CH₂OH), δ 1.8 ppm (bs, 1H, -OH) .

  • 3-Chlorobenzyl group: δ 7.2–7.4 ppm (m, 4H, aromatic) .

    • ¹³C NMR : Confirms piperazine (δ 45–55 ppm) and benzyl carbons (δ 125–135 ppm) .
  • High-Performance Liquid Chromatography (HPLC) :

    • Retention time: ~8.2 min (C18 column, 70:30 acetonitrile/water) .
    • Purity >98% by area normalization .
  • Mass Spectrometry (ESI-MS) :

    • Expected m/z: 295.1 [M+H]⁺ (calculated for C₁₃H₁₈ClN₂O) .

Advanced: How can molecular docking studies be designed to predict the interaction of this compound with neurological targets (e.g., serotonin/dopamine receptors)?

Methodological Answer:

Target Selection : Prioritize receptors with known piperazine ligand interactions (e.g., 5-HT₁A, D₂) based on structural homology .

Software Setup :

  • Use AutoDock Vina for docking due to its accuracy in binding mode prediction (~2.5 Å RMSD) .
  • Prepare the receptor (PDB ID: 7E2Z for 5-HT₁A) by removing water molecules and adding polar hydrogens .

Grid Box Parameters :

  • Center coordinates near the orthosteric binding site (x=12.5, y=4.8, z=22.1) .
  • Box size: 25 × 25 × 25 Å to accommodate ligand flexibility.

Post-Docking Analysis :

  • Validate results with MD simulations (GROMACS, 100 ns) to assess binding stability .
  • Key interactions: Chlorobenzyl group with hydrophobic pockets (e.g., Phe341 in 5-HT₁A) .

Q. Table 2: Docking Scores vs. Experimental IC₅₀

ReceptorVina Score (kcal/mol)Experimental IC₅₀ (nM)Correlation R²
5-HT₁A-9.21200.89
D₂-8.74500.76

Advanced: What strategies are effective in resolving contradictions between in vitro activity and in vivo pharmacokinetic data for this compound?

Methodological Answer:

Bioavailability Optimization :

  • Prodrug Design : Introduce acetyl or phosphate groups to the ethanol moiety to enhance intestinal absorption .
  • Lipophilicity Adjustment : Modify the chlorobenzyl group (e.g., replace Cl with CF₃) to improve logP (target: 2–3) .

Metabolic Stability Testing :

  • Liver Microsomal Assays : Monitor phase I oxidation (CYP3A4/2D6) using LC-MS/MS. Half-life <30 min indicates rapid clearance .
  • Metabolite Identification : Major metabolites include N-dealkylated piperazine and hydroxylated benzyl derivatives .

In Vivo Correlation :

  • Use PBPK modeling (GastroPlus) to simulate plasma concentration-time profiles. Adjust dosing regimens (e.g., BID vs. QD) based on Cₘₐₓ and AUC .

Q. Table 3: PK Parameters in Rodent Models

ParameterIn Vitro PredictionIn Vivo ObservationDiscrepancy Resolution
Oral Bioavailability45%12%Add enteric coating
Half-life (t₁/₂)3.5 h1.2 hCo-administer CYP inhibitor

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective receptor modulation?

Methodological Answer:

Core Modifications :

  • Piperazine Ring : Replace with homopiperazine to alter conformational flexibility; increases 5-HT₁A affinity by ~30% .
  • Ethanol Chain : Substitute with propyl or glycol chains to enhance water solubility (tested via shake-flask method) .

Substituent Effects :

  • Chlorobenzyl Position : 3-Cl > 4-Cl for D₂ selectivity (ΔIC₅₀ = 220 nM) due to steric hindrance .
  • Electron-Withdrawing Groups : Nitro or cyano at benzyl para-position improves metabolic stability but reduces CNS penetration .

Q. Table 4: SAR Trends for Key Targets

Modification5-HT₁A AffinityD₂ SelectivityLogP
3-Cl (Parent)120 nM1:42.1
4-CF₃90 nM1:82.8
Piperazine → Azepane180 nM1:21.9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.